molecular formula C9H10BF3O3 B1427493 3-Ethoxy-4-(trifluoromethyl)phenylboronic acid CAS No. 1026796-35-9

3-Ethoxy-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B1427493
CAS No.: 1026796-35-9
M. Wt: 233.98 g/mol
InChI Key: MBHNHSFMGPDDDM-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C9H10BF3O3 . It is used as a reactant in the synthesis of biologically active molecules .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with an ethoxy group and a trifluoromethyl group. The boronic acid group is attached to the phenyl ring .


Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in Suzuki-Miyaura cross-coupling reactions . They can also be involved in aerobic oxidative cross-coupling and rhodium-catalyzed addition reactions .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 233.98 . The compound is stable under normal conditions but should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

1. Catalysis in Dehydrative Amidation

3-Ethoxy-4-(trifluoromethyl)phenylboronic acid and related compounds have been identified as effective catalysts in dehydrative amidation between carboxylic acids and amines, playing a crucial role in facilitating the reaction by preventing the coordination of amines, thus accelerating the amidation process. This catalyst is instrumental in α-dipeptide synthesis, indicating its significance in peptide chemistry (Wang, Lu, & Ishihara, 2018).

2. Role in Supramolecular Assemblies

Phenylboronic acid derivatives, including this compound, are integral in the design and synthesis of supramolecular assemblies. These compounds form significant structures due to O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2. Such assemblies have been recognized for their unique hydrogen bonding patterns, contributing to the field of crystal engineering and molecular architecture (Pedireddi & Seethalekshmi, 2004).

3. Antimicrobial Applications

Studies have explored the physicochemical, structural, antimicrobial, and spectroscopic properties of (trifluoromethoxy)phenylboronic acids, a category that includes this compound. These compounds exhibit notable antibacterial potency against bacteria such as Escherichia coli and Bacillus cereus, signifying their potential in developing new antimicrobial agents (Adamczyk-Woźniak et al., 2021).

4. Optical Modulation in Nanotechnology

In nanotechnology, phenylboronic acids, including this compound, have been utilized for optical modulation. They serve as binding ligands and anchor points for polymers on surfaces like graphene or carbon nanotubes. Their role is pivotal in creating responsive systems for saccharide recognition, demonstrating the integration of chemical responsiveness into nanomaterials (Mu et al., 2012).

5. Catalysis in Synthesis of Tetrahydrobenzo[b]pyrans

Phenylboronic acid, including derivatives like this compound, has been identified as an efficient and environmentally friendly catalyst for synthesizing tetrahydrobenzo[b]pyrans. This catalysis process is noted for its simplicity, rapidness, and minimal environmental impact, illustrating the compound's utility in sustainable chemical synthesis (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Safety and Hazards

The compound is classified as a warning hazard. It may cause skin and eye irritation, and it may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Mechanism of Action

Target of Action

The primary target of 3-Ethoxy-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, the this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, which is the primary biochemical pathway affected by this compound, involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this pathway is due to the exceptionally mild and functional group tolerant reaction conditions, the relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

The compound’s success in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and generally environmentally benign .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, including the synthesis of biologically active molecules .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagents and their rapid transmetalation with palladium (II) complexes are crucial for the success of the reaction .

Properties

IUPAC Name

[3-ethoxy-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O3/c1-2-16-8-5-6(10(14)15)3-4-7(8)9(11,12)13/h3-5,14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHNHSFMGPDDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)(F)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742662
Record name [3-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-35-9
Record name [3-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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